L-Malic Acid

Catalog No.
S585574
CAS No.
97-67-6
M.F
C4H6O5
M. Wt
134.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Malic Acid

CAS Number

97-67-6

Product Name

L-Malic Acid

IUPAC Name

(2S)-2-hydroxybutanedioic acid

Molecular Formula

C4H6O5

Molecular Weight

134.09 g/mol

InChI

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1

InChI Key

BJEPYKJPYRNKOW-REOHCLBHSA-N

SMILES

Array

solubility

soluble in water and alcohol; 1 gm in 0.8 ml water
1 g in 1.4 ml alcohol (in ethanol)

Synonyms

(2S)-2-Hydroxybutanedioic Acid; (-)-(S)-Malic Acid; (-)-Hydroxysuccinic Acid; (-)-L-Malic Acid; (-)-Malic Acid; (2S)-2-Hydroxybutanedioic Acid; (2S)-2-Hydroxy-succinic Acid; (2S)-Malic Acid; (S)-Malic Acid; Apple Acid; L-(-)-Malic Acid; L-Apple Acid

Canonical SMILES

C(C(C(=O)O)O)C(=O)O

Isomeric SMILES

C([C@@H](C(=O)O)O)C(=O)O

The exact mass of the compound (2S)-2-Hydroxybutanedioic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water and alcohol; 1 gm in 0.8 ml water1 g in 1.4 ml alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9232. It belongs to the ontological category of malic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

L-Malic Acid (CAS 97-67-6) is the naturally occurring, biologically active L-enantiomer of malic acid, functioning as a fundamental dicarboxylic acid intermediate in the tricarboxylic acid (TCA) cycle [1]. In industrial procurement and material selection, it is prioritized over its racemic counterpart (DL-malic acid) and other common organic acids (such as citric acid) due to its distinct chirality, complete metabolic clearance, lower melting point (100–103 °C), and highly efficient acidulant properties [2]. These quantitative baseline attributes make it an indispensable building block for chiral pool synthesis, biocompatible polymer manufacturing, and premium pharmaceutical or nutritional formulations .

Substituting L-Malic Acid with the cheaper, more commonly available DL-Malic Acid introduces the unnatural D-isomer into the system, which fundamentally disrupts chiral synthesis workflows and compromises biological assimilation. In pharmaceutical and nutritional applications, the D-isomer is not efficiently metabolized by human enzymes, leading to reduced efficacy and potential regulatory hurdles in parenteral or infant formulations [1]. Furthermore, DL-Malic Acid exhibits a significantly higher melting point (127–132 °C) than L-Malic Acid (100–103 °C), altering the thermal profile required for melt-extrusion processes and increasing the risk of thermal degradation in heat-sensitive formulations [2].

Enantiomeric Purity for Chiral Pool Synthesis

L-Malic Acid serves as a direct, naturally enantiopure building block for the synthesis of complex chiral molecules, preserving its stereocenter throughout multi-step reactions . In contrast, DL-Malic Acid is a racemic mixture that yields a 1:1 ratio of enantiomers, requiring expensive and yield-reducing downstream optical resolution[1].

Evidence DimensionEnantiomeric purity for precursor suitability
Target Compound Data>99% ee (provides direct stereocontrol)
Comparator Or BaselineDL-Malic Acid (0% ee, racemic)
Quantified Difference100% elimination of downstream chiral resolution steps
ConditionsAsymmetric total synthesis (e.g., pharmaceuticals, chiral ligands)

Procuring the L-enantiomer eliminates the need for costly chiral resolution, doubling the effective yield of the desired stereoisomer in pharmaceutical manufacturing.

Thermal Processability and Melt Formulation

The crystalline structure of enantiopure L-Malic Acid results in a significantly lower melting point compared to the racemic compound. L-Malic Acid melts at 100–103 °C, whereas DL-Malic Acid requires temperatures between 127–132 °C to melt [1]. This lower thermal threshold reduces energy consumption and minimizes the risk of heat-induced degradation (such as dehydration to fumaric acid, which begins above 150 °C) during processing [2].

Evidence DimensionMelting point threshold
Target Compound Data100–103 °C
Comparator Or BaselineDL-Malic Acid (127–132 °C)
Quantified Difference~27 °C reduction in processing temperature
ConditionsBulk material melting and hot-melt formulation

A lower melting point enables gentler thermal processing in polymer synthesis and pharmaceutical hot-melt extrusion, preventing unwanted degradation byproducts.

Metabolic Clearance and Biocompatibility

As the natural isomer, L-Malic Acid is fully and rapidly metabolized via the Krebs (TCA) cycle by the enzyme fumarase[1]. DL-Malic Acid contains 50% D-Malic Acid, an unnatural isomer that is poorly assimilated by human and animal metabolic pathways [2]. This discrepancy makes L-Malic Acid the strict requirement for parenteral nutrition and biocompatible polymers (e.g., Poly(L-malic acid)), where incomplete metabolic clearance of the D-isomer is unacceptable [3].

Evidence DimensionMetabolic assimilation rate
Target Compound Data100% metabolized via Krebs cycle
Comparator Or BaselineDL-Malic Acid (50% poorly metabolized D-isomer)
Quantified DifferenceComplete elimination of unassimilated D-isomer accumulation
ConditionsIn vivo metabolism and parenteral formulations

Regulatory and safety standards for high-end nutritional and injectable products mandate the use of the L-isomer to ensure complete metabolic clearance.

Acidulant Mass Efficiency vs Citric Acid

In formulation contexts requiring pH adjustment or flavor enhancement, L-Malic Acid demonstrates higher mass efficiency compared to the industry-standard citric acid. Quantitative equivalence models show that 0.362–0.408 kg of malic acid provides the same tartness and acidifying effect as 0.453 kg of citric acid, allowing formulators to reduce the total mass of the acidulant used.

Evidence DimensionMass required for equivalent tartness/acidity
Target Compound Data0.362–0.408 kg
Comparator Or BaselineCitric Acid (0.453 kg)
Quantified Difference~10–20% reduction in required acidulant mass
ConditionsAqueous formulation and food/pharma pH adjustment

Higher acidifying efficiency allows buyers to reduce raw material volumes, optimizing both formulation space and procurement costs.

Chiral Pool Precursor for Active Pharmaceutical Ingredients (APIs)

L-Malic Acid serves as a quantitative chiral synthon for synthesizing chiral drugs, ligands, and complex natural products. Its inherent stereocenter eliminates the need for racemic DL-Malic Acid and subsequent optical resolution, streamlining the synthetic pathway and maximizing atom economy .

Biocompatible Polymer Synthesis (Poly(L-malic acid))

In the development of bioresorbable polymers for drug delivery and tissue engineering, L-Malic Acid is polymerized to form Poly(L-malic acid). Unlike Poly(DL-malic acid), the L-enantiomer ensures that the degradation products are fully recognized and cleared by the body's natural metabolic pathways, preventing toxic accumulation [1].

Parenteral and Premium Enteral Nutrition

For intravenous solutions and infant formulas, the strict biological assimilation of L-Malic Acid via the TCA cycle makes it a strict requirement. The inability of the human body to efficiently process the D-isomer found in generic DL-Malic Acid disqualifies the racemic mixture from these high-purity, safety-critical applications [2].

Low-Temperature Hot-Melt Extrusion

L-Malic Acid's lower melting point (100–103 °C) compared to DL-Malic Acid (127–132 °C) provides a critical thermal advantage for heat-sensitive pharmaceutical formulations and hard lozenges. It allows for homogeneous melt-processing at lower temperatures, significantly reducing the risk of thermal degradation into fumaric acid and maleic anhydride [3].

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Solid
white crystalline powder, granules, or needles; acid taste; odourless or having a very faint caramellic acrid odour and a tart aciduous taste

Color/Form

Colorless crystals
White, crystalline triclinic crystals

XLogP3

-1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

134.02152329 Da

Monoisotopic Mass

134.02152329 Da

Boiling Point

Decomposes at >225 °C and <235 °C (BP not determinable) /OECD Guideline 103 (Boiling point/boiling range)/

Heavy Atom Count

9

Taste

Smoothly tart
Sour taste

Density

1.601 g/ cu cm at 20 °C

Odor

Characteristic

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

107 °C

UNII

J3TZF807X5

Related CAS

26999-59-7

GHS Hazard Statements

Aggregated GHS information provided by 1468 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 1468 companies. For more detailed information, please visit ECHA C&L website;
Of the 15 notification(s) provided by 1461 of 1468 companies with hazard statement code(s):;
H315 (11.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.02%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

EXPL THER An efficcacy and safety test of a tablet containing 200 mg malic acid (and 50 mg magnesium) was conducted using patients with primary fibromyalgia syndrome. In the first part of the test, 24 patients were given three tablets twice daily (bid) for 4 weeks. In the second part, 16 patients started with three tablets bid and increased the dosage every 3 to 5 days as necessary; at month 6, the average dose was 8.8 tablets per day. (For a 50-kg person, ingestion of six tablets would be equivalent to 24 mg of malate/kg of body weight). In the first part of the study, one test patient reported diarrhea, one reported nausea, and one reported dyspepsia. (In the placebo group, two patients reported diarrhea and one reported dyspepsia.) In the second part of the study, five test patients reported diarrhea, one reported nausea, one reported dyspepsia, one reported panic attacks, and one reported dizziness.
EXPL THER Organic acids in Chinese herbs, the long-neglected components, have been reported to possess antioxidant, anti-inflammatory, and antiplatelet aggregation activities; thus they may have potentially protective effect on ischemic heart disease. Therefore, this study aims to investigate the protective effects of two organic acids, that is, citric acid and L-malic acid, which are the main components of Fructus Choerospondiatis, on myocardial ischemia/reperfusion injury and the underlying mechanisms. In in vivo rat model of myocardial ischemia/reperfusion injury, we found that treatments with citric acid and L-malic acid significantly reduced myocardial infarct size, serum levels of TNF-alpha, and platelet aggregation. In vitro experiments revealed that both citric acid and L-malic acid significantly reduced LDH release, decreased apoptotic rate, downregulated the expression of cleaved caspase-3, and upregulated the expression of phosphorylated Akt in primary neonatal rat cardiomyocytes subjected to hypoxia/reoxygenation injury. These results suggest that both citric acid and L-malic acid have protective effects on myocardial ischemia/reperfusion injury; the underlying mechanism may be related to their anti-inflammatory, antiplatelet aggregation and direct cardiomyocyte protective effects. These results also demonstrate that organic acids, besides flavonoids, may also be the major active ingredient of Fructus Choerospondiatis responsible for its cardioprotective effects and should be attached great importance in the therapy of ischemic heart disease. /L-Malic Acid/
EXPL THER Objectives: Assessing the clinical effectiveness of a topical sialogogue on spray (malic acid, 1%) in the treatment of xerostomia induced by antihypertensive drugs. Study Design: This research has been carried out through a randomized double-blind clinical trial. 45 patients suffering from hypertensive drugs-induced xerostomia were divided into 2 groups: the first group (25 patients) received a topical sialogogue on spray (malic acid, 1%) whereas the second group (20 patients) received a placebo. Both of them were administered on demand for 2 weeks. Dry Mouth Questionnaire (DMQ) was used in order to evaluate xerostomia levels before and after product/placebo application. Unstimulated and stimulated salivary flows rates, before and after application, were measured. All the statistical analyses were performed by using SPSS software v17.0. Different DMQ scores at the earliest and final stage of the trial were analysed by using Mann-Whitney U test, whereas Student's T-test was used to analyse salivary flows. Critical p-value was established at p<0.05. Results: DMQ scores increased significantly (clinical recovery) from 1.21 to 3.36 points (p<0.05) after malic acid (1%) application whereas DMQ scores increased from 1.18 to 1.34 points (p>0.05) after placebo application. After two weeks of treatment with malic acid, unstimulated salivary flow increased from 0.17 to 0.242 mL/min whereas the stimulated one increased from 0.66 to 0.92 mL/min (p<0.05). After placebo application unstimulated flow ranged from 0.152 to 0.146 mL/min and stimulated flow increased from 0.67 to 0.70 mL/min (p>0.05). Conclusions: Malic acid 1% spray improved antihypertensive-induced xerostomia and stimulated the production of saliva.
Fourteen patients, 11 males and 3 females, with various forms of ichthyosiformdermatoses were used to evaluate the therapeutic potential of more than 60 chemicals, including malic acid. Malic acid was dissolved in either water or ethanol and incorporated into a hydrophilic ointment of plain petrolatum. The ointment, containing 5% malic acid (pH not specified), was applied twice daily to the appropriate test site for 2 weeks. Daily to weekly observations were made. Malic acid provided 3+ (disappearance of scales from lesions) or 4+ (restoration to normal looking skin) improvement in all patients except one with epidermolytic hyperkeratosis.

Vapor Pressure

0.00000293 [mmHg]
3.28X10-8 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Irritant

Impurities

... contents of fumaric and maleic acids are ... 7.5 and <500 ppm, respectively.

Other CAS

97-67-6

Absorption Distribution and Excretion

Upon oral and IP administration of radioactive malic acid to rats, most of the radioactivity was excreted as carbon dioxide.

Metabolism Metabolites

Acidulents. Like l-(14)C4 malic acid, dl-(14)C4 malic acid, when admin ip or orally to rats was extensively metabolized; 90-95% of (14)C was excreted through lungs as (14)CO2. ... Metabolized at same rate irrespective of route admin ... . /L- & dl-malic acid/
Malic acid is an intermediate in the citric acid cycle. It is formed from fumaric acid and is oxidized to oxaloacetic acid. It is also metabolized to pyruvic acid by malic enzyme which is present in many biologic systems, including bacteria and plants. L-Malic and dl-malic acid are both rapidly metabolized in the rat. Orally or ip administered l- or dl-malic acid was extensively eliminated as carbon dioxide (83 to 92%). No differences between the two forms were found in the rates (90 to 95% in 24 hr) or routes of excretion.
Malates are normal constituents of the diet of humans and animals and, when ingested, are rapidly and completely metabolized to CO2. /Malates/
... Both enantiomers of malic acid are readily metabolised by laboratory animals and humans and that there was no reason to distinguish between L-malic acid and DL-malic acid when considering their safe use in food.
Upon oral and IP administration of radioactive Malic Acid to rats, most of the radioactivity was excreted as carbon dioxide.

Associated Chemicals

Malic acid (dl); 617-48-1
Malic acid (l); 97-67-6
Malic acid (d); 636-61-3

Wikipedia

Malic_acid

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Buffering

Methods of Manufacturing

dl-Malic acid is mfr by hydrating maleic and fumaric acids in presence of suitable catalysts & separating malic acid from equilibrium product mixture. In US ... continuous process which is much more economical than older batch type. /dl-Malic acid/
By hydration of maleic acid; by fermentation from sugars. /l-Malic acid/
Microbial production of l-form
Made synthetically by catalytic oxidation of benzene to maleic acid, which is converted to malic acid by heating with steam under pressure.
For more Methods of Manufacturing (Complete) data for MALIC ACID (10 total), please visit the HSDB record page.

General Manufacturing Information

Butanedioic acid, 2-hydroxy-, (2S)-: ACTIVE

Analytic Laboratory Methods

9.123, 22.073. CORDIALS & LIQUEURS /OF/ ... TOTAL MALIC ACID (LEVO & INACTIVE) /DETERMINED/ BY CHROMATOGRAPHIC METHOD. 9.124, 22.081. CORDIALS & LIQUEURS /OF/ LEVO-MALIC ACID /DETERMINED BY/ POLARIZATION. /L-MALIC ACID/
12.020, 22.073. BEVERAGES: NONALCOHOLIC & CONCENTRATES /OF/ TOTAL MALIC ACID /DETERMINED BY/ CHROMATOGRAPHIC METHODS. 12.021, 22.081. BEVERAGES: NONALCOHOLIC & CONCENTRATES /OF/ LEVO MALIC ACID /DETERMINED BY/ POLARIZATION. /L-MALIC ACID/
11.047, 22.088. BEVERAGES: WINES /OF/ ... CITRIC & MALIC ACIDS /DETERMINED BY/ POLARIZATION.
31.184-31.188. MAPLE PRODUCTS /OF/ MALIC ACID, /DETERMINED BY/ SPECTROPHOTOMETRY @ 390 NM.
For more Analytic Laboratory Methods (Complete) data for MALIC ACID (8 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.

Interactions

The influence of some frequent dietary constituents on gastrointestinal absorption of aluminum from drinking water and diet was investigated in mice. Eight groups of male mice received lactic (57.6 mg/kg/day), tartaric (96 mg/kg/day), gluconic (125.4 mg/kg/day), malic (85.8 mg/kg/day), succinic (75.6 mg/kg/day), ascorbic (112.6 mg/kg/day), citric (124 mg/kg/day), and oxalic (80.6 mg/kg/day) acids in the drinking water for one month. At the end of this period, animals were killed and aluminum concentrations in liver, spleen, kidney, brain, and bone were determined. All the dietary constituents significantly increased the aluminum levels in bone, whereas brain aluminum concentrations were also raised by the intake of lactic, gluconic, malic, citric, and oxalic acids. The levels of aluminum found in spleen were significantly increased by gluconic and ascorbic acids, whereas gluconic and oxalic acids also raised the concentrations of aluminum found in kidneys.
The interactions of aqueous solutions of chlorine with some fruit acids (citric acid, DL-malic acid, and L-tartaric acid) different pH values were studied diethyl ether extraction followed by GC/MS analysis indicated that a number of mutagens certain chlorinated propanones and chloral hydrate) are present as major products in some of these samples. A number of fruit juices (orange, grape, apple, pineapple, and grapefruit) were also treated with aqueous solutions of chlorine at their pH values. The products were analyzed by GC/MS. The same mutagens that were formed by the pure acids (citric acid and DL-malic acid) were identified as major products in ether extracts of these samples. All of the major products observed in the chlorination of all five fruit juices are potentially derived from reactions aqueous solutions of chlorine with citric or malic acid and with trace amounts of acetaldehyde and acetone in the juices.
The relative efficacy of citric, malic, malonic, oxalic and succinic acids, and deferoxamine mesylate (DFOA) on the toxicity, distribution and excretion in mice exposed to aluminum were compared. To determine the effect of the various chelators on the toxicity of aluminum various doses of aluminum nitrate (938-3l88 mg/kg) were administered intraperitoneally, followed by one of the chelators. Survival was recorded at the end of 14 days. Malic and succinic acids were the most effective. Malic and succinic acids were the most effective in increasing the urinary excretion of aluminum.
Eight groups of female Sprague-Dawley rats were treated with 281 mg aluminum hydroxide/kg/day by gastric intubation five times a week for fives weeks. Concurrently, animals in seven groups received ascorbic acid (56.3 mg/kg/day), citric acid (62 mg/kg/day), gluconic acid (62.7 mg/kg/day), lactic acid (28.8 mg/kg/day), malic acid (42.9 mg/kg/day), oxalic acid (28.8 mq/kg/day), and tartaric acid (48 mg/kg/day) in the drinking water. The eighth group did not receive any dietary constituent in the water and was designated as the control group. Animals were placed in plastic metabolic cages and urine was collected during the treatment period. The liver, spleen, kidney, brain and bone aluminum levels of each rat were measured, as well as the total amount of aluminun excreted into urine. All the dietary constituents significantly increased the aluminum concentrations in most of the tissues, with ascorbic and citric acids showing the highest rate of aluminum accumulation.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
Bettendorff et al. Discovery of a natural thiamine adenine nucleotide Nature Chemical Biology, doi: 10.1038/nchembio867, published online 4 March 2007 http://www.nature.com/naturechemicalbiology
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology
Newton et al. Bacillithiol is an antioxidant thiol produced in Bacilli Nature Chemical Biology, doi: 10.1038/nchembio.189, published online 5 July 2009 http://www.nature.com/naturechemicalbiology

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